molecular formula C12H23NS B147901 1-Heptanethione, 1-(1-piperidinyl)- CAS No. 128781-34-0

1-Heptanethione, 1-(1-piperidinyl)-

Katalognummer B147901
CAS-Nummer: 128781-34-0
Molekulargewicht: 213.38 g/mol
InChI-Schlüssel: GVKWFBBVTCVZSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Heptanethione, 1-(1-piperidinyl)- is a chemical compound that is widely used in scientific research. It is a thiol compound that contains a piperidine ring. This compound has been the focus of numerous studies due to its unique properties and potential applications in various fields.

Wirkmechanismus

The mechanism of action of 1-Heptanethione, 1-(1-piperidinyl)- is not fully understood. However, it is believed to act as a thiol-reactive agent, which can modify the activity of proteins and enzymes that contain thiol groups. This modification can lead to changes in the biochemical and physiological properties of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Heptanethione, 1-(1-piperidinyl)- have been studied extensively. It has been shown to modulate the activity of various enzymes and proteins, including glutathione S-transferase, cytochrome P450, and peroxiredoxin. It has also been shown to induce oxidative stress and apoptosis in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 1-Heptanethione, 1-(1-piperidinyl)- in lab experiments include its high reactivity, selectivity, and stability. However, its pungent odor and potential toxicity can pose a challenge for handling and storage.

Zukünftige Richtungen

There are numerous future directions for research on 1-Heptanethione, 1-(1-piperidinyl)-. Some potential areas of focus include:
1. Investigation of its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
2. Development of new synthetic methods to improve the yield and purity of the compound.
3. Study of its interactions with other molecules, such as proteins and nucleic acids, to gain a better understanding of its mechanism of action.
4. Exploration of its potential applications in materials science, such as in the synthesis of new polymers and materials with unique properties.
In conclusion, 1-Heptanethione, 1-(1-piperidinyl)- is a unique chemical compound that has numerous potential applications in various scientific fields. Its high reactivity, selectivity, and stability make it a valuable tool for biochemical and physiological studies. Further research on this compound is needed to fully understand its potential applications and mechanism of action.

Synthesemethoden

The synthesis of 1-Heptanethione, 1-(1-piperidinyl)- involves the reaction of 1-heptanethiol with piperidine in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the thiol group. The resulting product is a yellowish liquid with a pungent odor.

Wissenschaftliche Forschungsanwendungen

1-Heptanethione, 1-(1-piperidinyl)- has been extensively studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a probe in biochemical studies. It has also been investigated as a potential therapeutic agent for various diseases.

Eigenschaften

CAS-Nummer

128781-34-0

Produktname

1-Heptanethione, 1-(1-piperidinyl)-

Molekularformel

C12H23NS

Molekulargewicht

213.38 g/mol

IUPAC-Name

1-piperidin-1-ylheptane-1-thione

InChI

InChI=1S/C12H23NS/c1-2-3-4-6-9-12(14)13-10-7-5-8-11-13/h2-11H2,1H3

InChI-Schlüssel

GVKWFBBVTCVZSF-UHFFFAOYSA-N

SMILES

CCCCCCC(=S)N1CCCCC1

Kanonische SMILES

CCCCCCC(=S)N1CCCCC1

Synonyme

Piperidine, 1-(1-thioxoheptyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.